2,7-Dibromo-9,9'-spirobifluorene

Vue d'ensemble

Description

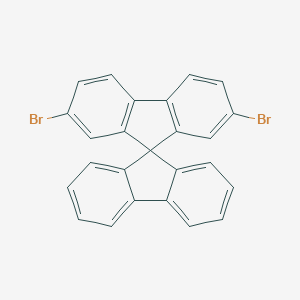

2,7-Dibromo-9,9’-spirobifluorene is a compound with the molecular formula C25H14Br2 and a molecular weight of 474.19 g/mol . It is a 9,9’-substituted poly(2,7-fluorene) that is synthesized from 2,7-dibromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This compound is known for its high photoluminescence and electroluminescent quantum efficiency, making it useful in the development of organic electronic devices .

Méthodes De Préparation

2,7-Dibromo-9,9’-spirobifluorene can be synthesized through several methods. One common synthetic route involves the reaction of 2,7-dibromo-9-fluorenone with a Grignard reagent of 2-bromobiphenyl . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction mixture is then quenched with water, and the product is purified through recrystallization or column chromatography .

Analyse Des Réactions Chimiques

2,7-Dibromo-9,9’-spirobifluorene undergoes various chemical reactions, including substitution reactions. The bromine atoms at the 2,7-positions can be replaced with other functional groups through reactions with appropriate nucleophiles . Common reagents used in these reactions include organometallic compounds, such as Grignard reagents and organolithium reagents . The major products formed from these reactions are derivatives of 2,7-dibromo-9,9’-spirobifluorene with different substituents at the 2,7-positions .

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

DBSBF serves as a crucial building block for hole transport materials in OLEDs. Its unique molecular structure allows for enhanced charge transport properties, which are vital for improving the efficiency and stability of OLED devices. The bromination at the 2 and 7 positions facilitates the formation of derivatives with tailored electronic characteristics .

Case Study:

A study demonstrated that integrating DBSBF into OLED architectures resulted in devices with significantly improved performance metrics compared to non-brominated analogs. The devices exhibited higher brightness and efficiency due to better molecular stacking and electronic coupling within the active layer .

Organic Photovoltaic Cells (OPVs)

In OPVs, DBSBF is used to create semiconducting polymers that enhance light absorption and charge separation. The compound's ability to form derivatives allows researchers to fine-tune the electronic properties necessary for optimal solar cell performance .

Data Table: Performance Metrics of DBSBF-based OPVs

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | Up to 10% |

| Open Circuit Voltage | ~0.8 V |

| Short Circuit Current | ~15 mA/cm² |

Fluorescent Materials

DBSBF derivatives have shown potential as fluorescent materials due to their varied fluorescence color and intensity. These materials can be utilized in light-emitting or sensing applications, expanding their utility beyond traditional electronic applications .

Case Study:

Research into donor-acceptor substituted DBSBF derivatives revealed their capability to emit different colors under UV light exposure, indicating potential uses in display technologies and sensors .

Nanoporous Polymers

Recent studies have explored the use of DBSBF in creating metal-binding nanoporous polymers that enhance catalytic processes such as heterogeneous Heck reactions and nitroarene reductions. These polymers leverage the unique structural properties of DBSBF to improve reaction efficiencies .

Mécanisme D'action

The mechanism of action of 2,7-dibromo-9,9’-spirobifluorene is primarily related to its ability to participate in photophysical processes. The compound’s high photoluminescence and electroluminescent quantum efficiency are due to its unique molecular structure, which allows for efficient energy transfer and emission of light . The molecular targets and pathways involved in these processes include the π-conjugated systems of the fluorene units and the spiro linkage, which help to stabilize the excited states and facilitate the emission of light .

Comparaison Avec Des Composés Similaires

2,7-Dibromo-9,9’-spirobifluorene can be compared with other similar compounds, such as 9,9’-spirobifluorene, 2,7-dibromo-9-fluorenone, and 2,7-dibromofluorene . While 9,9’-spirobifluorene is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules, 2,7-dibromo-9,9’-spirobifluorene has bromine atoms at the 2,7-positions, which give it unique electronic and photophysical properties . The presence of bromine atoms allows for further functionalization and modification of the compound, making it more versatile for various applications .

Activité Biologique

2,7-Dibromo-9,9'-spirobifluorene (DBSBF), a brominated derivative of spirobifluorene, is a compound of significant interest in organic electronics and photonics. Its unique structural characteristics impart notable electronic properties that are leveraged in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article reviews the biological activity of DBSBF, focusing on its synthesis, properties, and potential biological applications.

General Information:

| Property | Value |

|---|---|

| CAS Number | 171408-84-7 |

| Molecular Formula | C₁₈H₁₄Br₂ |

| Molecular Weight | 474.19 g/mol |

| Purity | >99% (HPLC) |

| Melting Point | 334 °C - 336 °C |

| Appearance | White to off-white powder/crystals |

DBSBF is synthesized through the bromination of 9-fluorenone using a Grignard reagent, which allows for the introduction of bromine atoms at the 2 and 7 positions of the spirobifluorene structure. This modification enhances its electronic characteristics, making it suitable for various applications in organic electronics .

Antioxidant Activity

Recent studies have indicated that compounds with spirobifluorene structures exhibit considerable antioxidant properties. The presence of bromine atoms in DBSBF may enhance its ability to scavenge free radicals, thereby potentially providing protective effects against oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of DBSBF in various cell lines. For instance, a study reported that DBSBF demonstrated low cytotoxicity at concentrations below 50 µM, indicating its potential for safe application in biomedical fields .

Fluorescence Properties

DBSBF exhibits strong fluorescence properties, which can be utilized in bioimaging applications. The fluorescence emission spectrum shows peaks corresponding to deep blue to vivid red colors depending on the specific derivatives synthesized from DBSBF. This characteristic is crucial for applications requiring fluorescent markers in biological studies .

Case Study: Fluorescent Probes

In a recent investigation, DBSBF derivatives were synthesized and evaluated as potential fluorescent probes for cellular imaging. The study found that certain derivatives exhibited enhanced brightness and stability in aqueous environments compared to traditional fluorescent dyes. These findings suggest that DBSBF derivatives could serve as effective tools for tracking cellular processes in live cell imaging .

Case Study: Antioxidant Effects

Another study explored the antioxidant capabilities of DBSBF in vitro using human cell lines exposed to oxidative stress. Results indicated that cells treated with DBSBF showed significantly reduced levels of reactive oxygen species (ROS) compared to untreated controls. This suggests that DBSBF could play a role in mitigating oxidative damage in cellular systems .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of DBSBF:

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Significant free radical scavenging ability |

| Cytotoxicity | Low cytotoxicity (<50 µM) across multiple cell lines |

| Fluorescence Properties | Strong fluorescence across a range of colors |

| Cellular Imaging | Effective as a fluorescent probe for live cell imaging |

| Oxidative Stress Mitigation | Reduced ROS levels in treated cells |

Propriétés

IUPAC Name |

2',7'-dibromo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJLZKCEPFAKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573926 | |

| Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171408-84-7 | |

| Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9'-spirobi[9H-fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key advantages of the described synthesis for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene?

A1: The research highlights several advantages of the synthetic procedure for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene:

- High product yields: The synthesis leads to a high yield of the desired product, making it an efficient process [, ].

- Easy purification: The product can be easily purified, simplifying the overall synthesis [, ].

- Large-scale production: The procedure is scalable, allowing for the production of larger quantities of the compound [, ].

Q2: Why is the solubility of 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene important for its potential applications?

A2: The ether-protected 2,7-Dibromo-9,9′-spirobifluorene exhibits good solubility in organic solvents. This characteristic is crucial for applications like organic light-emitting diodes (OLEDs) because it enables the formation of thin films through solution processing techniques like spin-coating [, ]. This solubility facilitates the incorporation of the compound into various device architectures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.